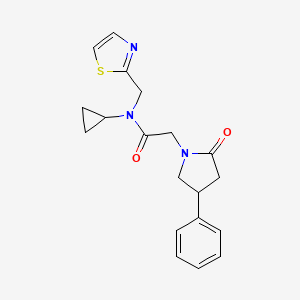

![molecular formula C17H12N2O4 B5553279 N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of coumarins and has a molecular formula of C17H12N2O4.

Scientific Research Applications

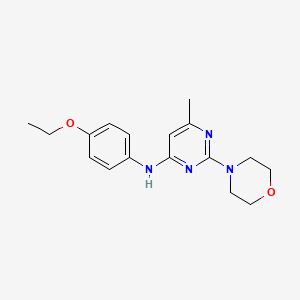

Chemosensors for Metal Ions and Anions

A study by Meng et al. (2018) reported the synthesis of a highly selective fluorescence chemosensor based on a coumarin fluorophore. This sensor exhibited an “on-off-on” fluorescence response toward Cu2+ and H2PO4− ions in a mixed solvent, demonstrating potential for detecting these ions with high sensitivity and selectivity. The chemosensor's sequential recognition behavior could be repeated multiple times with minimal loss in fluorescence efficiency, highlighting its practical application in environmental and biological monitoring (Meng et al., 2018).

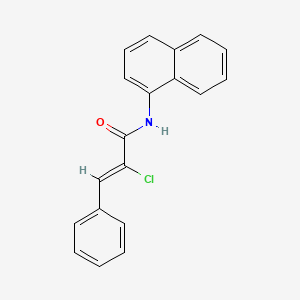

Molecular Probes for Hydroxyl Radicals

Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical (•OH) indicator. This study aimed to develop a more efficient method to quantify •OH radicals produced by radiation in aqueous solutions. The synthesized compound demonstrated improved quantum efficiency for detecting hydroxyl radicals compared to existing probes, offering a promising tool for researching oxidative stress and its biological implications (Singh et al., 2008).

Antimicrobial Agents

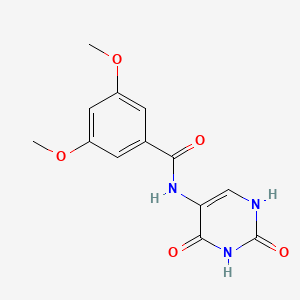

A series of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives were synthesized and evaluated for their antimicrobial activities. These compounds displayed significant activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. The study underlines the importance of the electronic environment provided by substituents on the phenyl ring for the compounds' pharmacological activities, indicating a direction for further structural optimization and drug development (Azab et al., 2017).

Synthesis and Structural Characterization

Gomes et al. (2015) conducted a detailed structural characterization of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives. This study provides insight into the compounds' conformations and electronic environments, which are crucial for understanding their reactivity and interaction with biological targets. Such structural elucidations are foundational for the rational design of molecules with enhanced therapeutic or diagnostic capabilities (Gomes et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c18-15(20)11-6-2-3-7-13(11)19-16(21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQPPWGNMNMSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)